![molecular formula C12H9Cl2FN2O2 B12976669 6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)
6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorophenol with chloromethyl methyl ether in the presence of a base to form the intermediate 2-chloro-4-fluorophenoxymethyl chloride. This intermediate is then reacted with 3-methylpyrimidin-4-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-Chlorobenzotrifluoride
Uniqueness
Compared to similar compounds, 6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H9Cl2FN2O2 |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
6-chloro-2-[(2-chloro-4-fluorophenoxy)methyl]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C12H9Cl2FN2O2/c1-17-11(16-10(14)5-12(17)18)6-19-9-3-2-7(15)4-8(9)13/h2-5H,6H2,1H3 |
InChI Key |
BQMASOUXPGCOTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1COC2=C(C=C(C=C2)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)
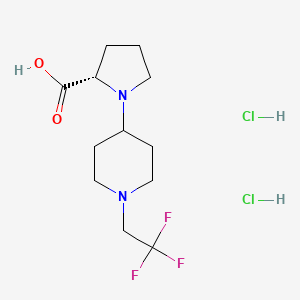

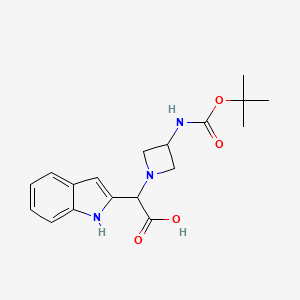
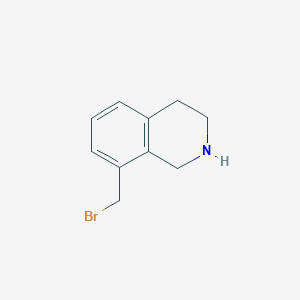

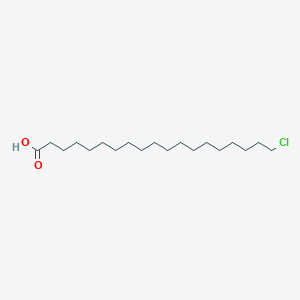
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)
![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)
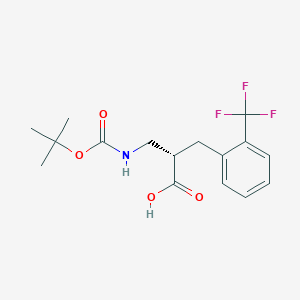
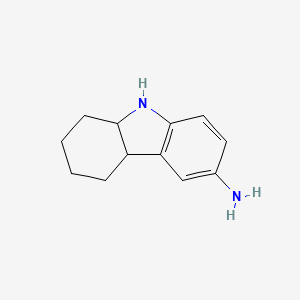
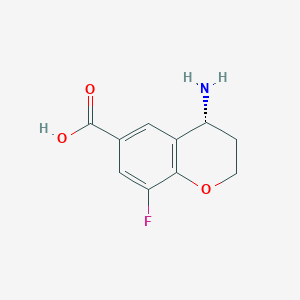
![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
